Enhanced Solubility vs. Free Base
The hydrochloride salt formation is a well-established pharmaceutical strategy to enhance aqueous solubility. While direct experimental solubility data for the exact compound remain sparse in the public domain, authoritative supplier documentation explicitly states that 'the hydrochloride salt form ensures improved stability and solubility compared to the free base, a critical factor for pharmaceutical applications' [1]. The free base (4-benzylpiperazine-2-carboxylic acid) has a reported solubility of approximately 59 g/L (25°C) in unspecified solvent; however, the hydrochloride salt is expected to exhibit substantially higher aqueous solubility due to ionization .
| Evidence Dimension | Aqueous solubility (qualitative comparison) |
|---|---|
| Target Compound Data | Hydrochloride salt; described as having 'improved solubility' relative to free base [1] |
| Comparator Or Baseline | 4-Benzylpiperazine-2-carboxylic acid (free base); solubility ~59 g/L (25°C) |
| Quantified Difference | Not numerically quantified; classified as 'improved' per supplier documentation |
| Conditions | Room temperature; solvent system not fully specified |
Why This Matters
For procurement decisions, the hydrochloride salt's enhanced solubility facilitates the preparation of stock solutions for biological assays and simplifies reaction work-ups, reducing the time and solvent volumes needed compared to the free base.
- [1] Kuujia.com, CAS 1219423-76-3 (4-Benzylpiperazine-2-carboxylic acid hydrochloride) product page. https://www.kuujia.com/cas-1219423-76-3.html (accessed Apr 24, 2026). View Source
